SARS-CoV-2-IN-29 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-29 (disodium): is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-29 (disodium) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of SARS-CoV-2-IN-29 (disodium) is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2-IN-29 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: SARS-CoV-2-IN-29 (disodium) is used in chemical research to study its interactions with various viral proteins and to develop new antiviral agents.
Biology: In biological research, this compound is used to investigate its effects on viral replication and to understand the molecular mechanisms underlying its inhibitory action.
Medicine: In medical research, SARS-CoV-2-IN-29 (disodium) is explored for its potential as a therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs and in the formulation of treatments for COVID-19.
Mechanism of Action
SARS-CoV-2-IN-29 (disodium) exerts its effects by targeting specific viral proteins essential for the replication and spread of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and thereby preventing the virus from replicating within the host cells. The molecular targets include the viral main protease and RNA-dependent RNA polymerase, which are crucial for viral replication. By disrupting these pathways, SARS-CoV-2-IN-29 (disodium) effectively reduces the viral load and mitigates the infection’s severity.
Comparison with Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Nirmatrelvir: An inhibitor of the SARS-CoV-2 main protease.
Uniqueness: SARS-CoV-2-IN-29 (disodium) is unique in its dual-targeting mechanism, which allows it to inhibit multiple viral proteins simultaneously. This multi-faceted approach enhances its efficacy and reduces the likelihood of resistance development compared to single-target inhibitors.
Properties
Molecular Formula |
C58H46Na2O8P2 |
---|---|
Molecular Weight |
978.9 g/mol |
IUPAC Name |
disodium;[22-[(4-methylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C58H48O8P2.2Na/c1-29-11-15-31(16-12-29)27-63-67(59,60)65-57-53-49-25-51(47-23-43-39-19-37(41(43)21-45(47)49)33-7-3-5-9-35(33)39)55(53)58(66-68(61,62)64-28-32-17-13-30(2)14-18-32)56-52-26-50(54(56)57)46-22-42-38-20-40(44(42)24-48(46)52)36-10-6-4-8-34(36)38;;/h3-18,21-24,37-40,49-52H,19-20,25-28H2,1-2H3,(H,59,60)(H,61,62);;/q;2*+1/p-2 |
InChI Key |
KEJVDAGVJOBFTD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)COP(=O)([O-])OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)([O-])OCC1=CC=C(C=C1)C)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.